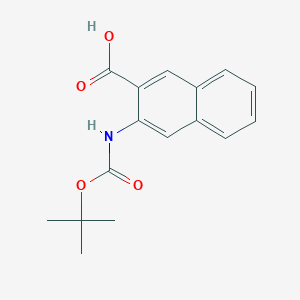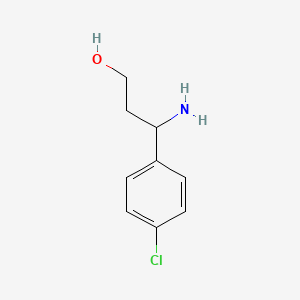
3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid
描述
The compound “3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid” is a derivative of 2-naphthoic acid, where an amino group (which is protected by a tert-butoxycarbonyl group) is attached at the 3rd position . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .
Molecular Structure Analysis
The molecular structure of this compound would include a naphthalene ring (from 2-naphthoic acid), an amino group (protected by a Boc group), and a carboxylic acid group .Chemical Reactions Analysis
The Boc group can be removed under acidic conditions to reveal the free amino group . This could allow for further reactions, such as the formation of amide bonds in peptide synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the naphthalene ring, the protected amino group, and the carboxylic acid group .科学研究应用
3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid has been used for decades in the synthesis of various organic molecules, including pharmaceuticals, pesticides, and dyes. It is also used as a reagent for organic transformations, such as the conversion of alcohols to alkyl halides. This compound has been used to study various biochemical and physiological processes, and its mechanism of action has been elucidated. In addition, this compound has been studied in the context of its use as a catalyst for the synthesis of peptides, peptidomimetics, and other small molecules.
作用机制
Target of Action
Compounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, are often used in peptide synthesis . These compounds typically target specific amino acid residues, enabling the formation of peptide bonds.
Mode of Action
The mode of action of 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid involves its interaction with its targets, primarily through the tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used amine protecting group in organic synthesis . It is stable towards most nucleophiles and bases . The Boc group can be removed (deprotected) using trifluoroacetic acid (TFA), which generally requires large excesses and reaction times ranging from 2-16 hours depending on the substrate .
Biochemical Pathways
The biochemical pathways affected by this compound are related to peptide synthesis. The compound, as a Boc-protected amino acid, can be used as a starting material in dipeptide synthesis with commonly used coupling reagents . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
Result of Action
The result of the action of this compound is the formation of peptides through the process of peptide synthesis . The compound, as a Boc-protected amino acid, enables the formation of peptide bonds between specific amino acid residues.
Action Environment
The action environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its ability to interact with its targets . For example, the ionic liquid environment has been shown to have a beneficial effect on the deprotection of Boc amino acids, providing scope for carrying out high-temperature organic reactions .
实验室实验的优点和局限性
3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is a versatile reagent for organic transformations. In addition, this compound is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. This compound is a strong nucleophile, and it can react with other reagents or products. Therefore, it is important to ensure that the reaction is conducted in a solvent that is not reactive. In addition, this compound is a strong base, and it can cause the deprotonation of other compounds.
未来方向
The use of 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid in scientific research is likely to continue to expand in the future. This compound can be used to synthesize a wide range of molecules, including peptides, peptidomimetics, and other small molecules. In addition, this compound can be used to study the mechanism of action of various enzymes and ion channels. Furthermore, this compound can be used to study the effects of various drugs on biochemical and physiological processes. Finally, this compound can be used as a tool to study the structure and function of proteins and other biomolecules.
合成方法
The synthesis of 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid typically involves the use of a Grignard reagent, such as tert-butylmagnesium bromide, and a suitable carboxylic acid, such as 2-naphthoic acid. The Grignard reagent is reacted with the carboxylic acid in a solvent, such as toluene, to form the desired product. The reaction is typically conducted at room temperature, and the product is isolated by filtration. The this compound product can then be purified by recrystallization or column chromatography.
安全和危害
生化分析
Biochemical Properties
3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. The compound interacts with various enzymes and proteins, facilitating the formation of peptide bonds and other chemical linkages. For instance, it can be used in solid-phase peptide synthesis, where it helps in the stepwise construction of peptides by protecting the amine groups from unwanted reactions . The interactions between this compound and enzymes such as proteases and peptidases are essential for its function in biochemical reactions, as these enzymes can selectively remove the Boc group under specific conditions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the Boc group can affect the activity of enzymes involved in cell signaling, leading to changes in the phosphorylation status of key signaling proteins . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can bind to enzymes and proteins, either inhibiting or activating their activity depending on the context . For example, the Boc group can be selectively cleaved by strong acids, leading to the formation of a free amine group that can participate in further chemical reactions . This selective cleavage is crucial for the compound’s role in peptide synthesis and other biochemical applications . Additionally, this compound can influence gene expression by binding to regulatory proteins and modulating their activity .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. Over time, the compound can undergo degradation, particularly under acidic or basic conditions . This degradation can affect its long-term effects on cellular function, as the breakdown products may have different biochemical properties . In in vitro and in vivo studies, the temporal effects of this compound are monitored to ensure its stability and efficacy in various experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical changes . In some cases, high doses of this compound can result in toxic or adverse effects, such as cellular toxicity or disruption of normal metabolic processes . These dosage effects are carefully studied in animal models to determine the optimal concentration for various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other biochemical compounds . The compound can be metabolized by enzymes such as esterases and amidases, leading to the formation of metabolites that participate in further biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . This transport and distribution are essential for the compound’s function in biochemical reactions, as it needs to reach specific cellular targets to exert its effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in its biochemical activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the presence of the Boc group can influence the compound’s localization to the endoplasmic reticulum or other organelles involved in protein synthesis and modification . This subcellular localization is crucial for the compound’s role in various biochemical processes and its overall function in cellular metabolism .
属性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-16(2,3)21-15(20)17-13-9-11-7-5-4-6-10(11)8-12(13)14(18)19/h4-9H,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCLHPCNVVTJAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589218 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]naphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887242-59-3 | |
| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887242-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]naphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B1284991.png)

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1284996.png)


![3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1285002.png)


![1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B1285012.png)




